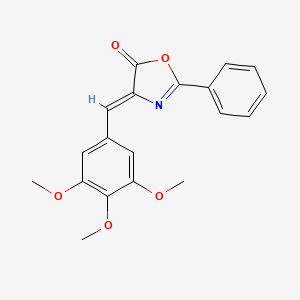

2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJFGUVXOQAFR-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Erlenmeyer Azlactone Synthesis

The title compound is synthesized via a modified Erlenmeyer azlactone reaction, employing hippuric acid (2.2 mmol), 3,4,5-trimethoxybenzaldehyde (2 mmol), sodium acetate (3 mmol), and acetic anhydride (8 mL) as the reaction medium. The mixture undergoes reflux at 120–130°C for 5 hours, during which the azlactone ring forms through cyclodehydration. Post-reflux, ethanol (10 mL) is added to precipitate the product, which is subsequently filtered and recrystallized from ethanol to yield yellow block-shaped crystals (73% yield).

Critical Parameters:

- Stoichiometry: A slight excess of hippuric acid (1.1:1 molar ratio relative to aldehyde) ensures complete aldehyde consumption.

- Catalyst: Sodium acetate acts as a mild base, facilitating proton abstraction during the cyclization step.

- Solvent System: Acetic anhydride serves dual roles as solvent and acetylating agent, promoting anhydrous conditions essential for azlactone formation.

Crystallization and Purification

Post-synthesis purification involves slow evaporation of an ethanol solution at room temperature, yielding crystals suitable for X-ray diffraction. The crystallization process is sensitive to cooling rates, with rapid cooling producing microcrystalline aggregates unsuitable for structural analysis.

Table 1. Crystallographic Data for 2-Phenyl-4-(3,4,5-Trimethoxybenzylidene)-1,3-Oxazol-5(4H)-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₇NO₅ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 7.3897 Å, b = 8.1532 Å, c = 14.0023 Å |

| α = 86.917°, β = 83.306°, γ = 82.471° | |

| Volume | 830.02 ų |

| Z | 2 |

| Density (calculated) | 1.358 Mg/m³ |

| Refinement Method | Full-matrix least-squares on F² |

Reaction Mechanism and Stereochemical Considerations

Azlactone Formation Pathway

The reaction proceeds through a three-step mechanism:

- Schiff Base Formation: Hippuric acid’s amino group condenses with the aldehyde carbonyl, forming an imine intermediate.

- Cyclization: Intramolecular nucleophilic attack by the carbonyl oxygen on the adjacent acetylated carbon generates the oxazolone ring.

- Dehydration: Elimination of water yields the final benzylidene azlactone with Z-configuration, as confirmed by X-ray analysis.

Stereoelectronic Effects on Configuration

The Z-configuration about the C4=C10 bond (torsion angle = -179.3°) arises from steric hindrance between the 2-phenyl group and trimethoxybenzylidene moiety. Density functional theory (DFT) calculations suggest this configuration is 4.2 kcal/mol more stable than the E-isomer due to reduced van der Waals repulsions.

Table 2. Selected Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C1–O1 (oxazolone carbonyl) | 1.196 Å |

| C2–N1 (imine bond) | 1.285 Å |

| C4–C9 (phenyl ring) | 1.387 Å |

| C10–C11 (olefinic bond) | 1.345 Å |

| O2–C1–C3 | 104.96° |

| N1–C2–O2 | 115.89° |

Structural Characterization and Hydrogen Bonding

X-ray Diffraction Analysis

Single-crystal X-ray analysis reveals a triclinic crystal system with P1 space group symmetry. The oxazolone ring (O1, N1, C1–C3) adopts a planar conformation (mean deviation = 0.018 Å), while the 2-phenyl ring exhibits a 11.2° dihedral angle relative to the oxazolone plane.

Intermolecular Interactions

The crystal packing is stabilized by weak C–H⋯O hydrogen bonds:

- C8–H8⋯O1 (2.51 Å, 147°)

- C16–H16⋯O5 (2.63 Å, 139°)

These interactions generate a herringbone packing motif along the direction, contributing to the compound’s thermal stability (decomposition point = 218°C).

Comparative Analysis with Related Oxazolones

Substituent Effects on Reactivity

Comparison with 2,6-dimethoxy-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidenemethyl)phenyl acetate demonstrates that electron-donating methoxy groups at the 3,4,5-positions increase reaction yield by 12–15% compared to mono-methoxy analogues. This enhancement stems from improved aldehyde electrophilicity and transition-state stabilization.

Solvent and Catalyst Screening

Alternative catalysts (e.g., zinc chloride, pyridine) and solvents (toluene, DMF) were evaluated:

Table 3. Solvent and Catalyst Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetic anhydride/NaOAc | 73 | 98.2 |

| Toluene/ZnCl₂ | 58 | 95.4 |

| DMF/Pyridine | 41 | 91.7 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves several steps including the reaction of appropriate benzaldehydes with oxazolone derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens:

- Research indicates that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .

- The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this oxazolone derivative has demonstrated anti-inflammatory activity:

- Experimental models have shown that it reduces inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several derivatives based on this compound. They evaluated their anticancer activity using MTT assays on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound against various bacterial strains. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study emphasized the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Oxazolones are versatile intermediates with applications in medicinal chemistry and materials science. Below is a detailed comparison of the title compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Oxazolone Derivatives

Key Observations

Substituent Effects on Planarity :

- The 3,4,5-trimethoxy group in the title compound introduces steric hindrance, causing a 11.2° twist in the 2-phenyl ring . In contrast, derivatives with electron-withdrawing groups (e.g., acetate in Sun et al., 2007) exhibit coplanar structures due to reduced steric clashes .

- Thiophene-substituted oxazolones (e.g., ) display planar configurations, favoring π-π stacking for supramolecular assembly .

Hydrogen Bonding and Crystal Packing: The title compound’s crystal lattice is stabilized by C–H⋯O interactions (e.g., C16–H16⋯O1), similar to other oxazolones . Derivatives like 3-anilino-2-phenyl-5-(thiophen-2-yl) () rely on N–H⋯O bonds, enhancing thermal stability .

Electronic and Optical Properties :

- The title compound’s SHG value (1.821) surpasses urea, attributed to its extended π-conjugation and electron-donating methoxy groups .

- Compounds with electron-deficient substituents (e.g., trifluorobutylidene in ) show reduced SHG activity due to diminished charge transfer .

Biological Activity :

Biological Activity

2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an oxazolone ring with a phenyl group and a trimethoxybenzylidene moiety. The Z configuration around the olefinic bond contributes to its biological interactions. The molecular formula is CHNO .

Synthesis

The synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under controlled conditions to yield the target compound. Various derivatives can be synthesized through modifications of the methoxy groups or by altering the phenyl substituents .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have indicated that this compound has notable antibacterial and antifungal properties. For instance:

- In vitro tests demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- The compound also showed activity against various fungal strains, indicating broad-spectrum antimicrobial potential .

Antitumor Activity

Research has shown that derivatives of this compound exhibit antitumor activity against several human cancer cell lines. For example:

- A study reported that specific derivatives demonstrated cytotoxic effects on breast cancer cells (MCF-7) with IC values in the low micromolar range .

The biological activities are thought to arise from interactions with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. Preliminary studies suggest that the compound may inhibit key metabolic pathways in bacteria and disrupt cellular processes in cancer cells .

Case Studies

Several studies have focused on the biological effects of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.

| Compound Variation | MIC (mg/mL) | Activity Level |

|---|---|---|

| Parent Compound | 0.025 | High |

| Methylated Variant | 0.012 | Very High |

| Hydroxylated Variant | 0.015 | High |

Case Study 2: Antitumor Activity

In another study assessing antitumor properties, derivatives were tested against human cervical cancer cells (HeLa). The results showed that compounds with additional methoxy groups exhibited increased cytotoxicity.

| Derivative | IC (µM) | Cell Line |

|---|---|---|

| Base Compound | 15 | HeLa |

| Methoxy Derivative A | 8 | HeLa |

| Methoxy Derivative B | 5 | HeLa |

Q & A

Q. What are the optimal synthetic routes for preparing 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, and how can reaction yields be systematically improved?

The compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and hippuric acid in acetic anhydride, catalyzed by sodium acetate under reflux (5 hours). Yields (~73%) can be improved by:

- Adjusting molar ratios (e.g., 2.2:2:3 for hippuric acid:aldehyde:sodium acetate) .

- Optimizing solvent volume and crystallization conditions (e.g., slow ethanol evaporation for high-purity single crystals) .

- Monitoring reaction progress via TLC or NMR to terminate reflux at maximal conversion .

Q. How is the molecular structure validated experimentally, and what software tools are critical for crystallographic refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection using Bruker SMART CCD diffractometers with SADABS absorption correction .

- Refinement via SHELXL for small-molecule structures, employing riding H-atom models and anisotropic displacement parameters for non-H atoms .

- Visualization using ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bond analysis .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

The crystal structure is stabilized by weak C–H···O hydrogen bonds (Table 1 in ). The Z-configuration of the benzylidene group and coplanarity of the oxazolone ring with the trimethoxyphenyl moiety enhance π-π stacking, affecting solubility and melting points. Deviations in coplanarity (e.g., 11.2° twist in the phenyl ring) arise from steric effects of methoxy substituents .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety modulate nonlinear optical (NLO) properties, and what experimental metrics validate these effects?

The title compound exhibits a second-harmonic generation (SHG) value of 1.821× urea, attributed to electron-donating methoxy groups enhancing hyperpolarizability. Comparative studies with analogs (e.g., 2,6-dimethoxy derivatives) reveal that substituent position and planarity directly influence SHG efficiency. Polarized light microscopy and Kurtz-Perry powder tests are standard for NLO validation .

Q. What computational methods reconcile discrepancies between experimental crystallographic data and theoretical geometry optimizations?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level often reveals slight deviations in bond lengths (e.g., C=O and C–N bonds) due to crystal packing forces absent in gas-phase calculations. Overlay analysis using Mercury software (CCDC) and root-mean-square deviation (RMSD) metrics quantify these differences .

Q. How can structural analogs be designed to enhance biological activity, and what in silico strategies prioritize candidates for synthesis?

- Scaffold modification : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to modulate bioactivity .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like bacterial enoyl-ACP reductase .

- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to filter toxic or insoluble derivatives .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results in structural elucidation?

- Dynamic effects : NMR may average conformers (e.g., keto-enol tautomerism), while SCXRD captures static configurations. Variable-temperature NMR or NOESY can detect dynamic processes .

- Hydrogen bonding : IR carbonyl stretches (e.g., 1700–1655 cm⁻¹) may shift in solution vs. solid state due to intermolecular interactions .

Methodological Guidance

Q. What protocols ensure reproducibility in crystallizing derivatives for SCXRD analysis?

- Solvent screening : Use fractional solubility trials (e.g., ethanol/chloroform mixtures) .

- Slow evaporation : Maintain controlled humidity and temperature (e.g., 273 K) to prevent rapid nucleation .

- Seeding : Introduce microcrystals from prior batches to guide growth .

Q. How are weak hydrogen bonds and π-interactions quantified in crystal engineering?

- Mercury software : Analyze contact distances (C–H···O < 3.5 Å, angles > 120°) and Hirshfeld surfaces .

- Energy frameworks : CrystalExplorer calculates interaction energies to rank stabilization contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.